(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-14-3-6-16(12(8-14)7-13(9-20)17(21)22)23-10-11-1-4-15(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXTTXWABZOASM-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The attachment of a methoxy group to the aromatic ring.
Amidation: The formation of the amide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyanoenamides, chalcones, and other derivatives, focusing on substituent effects, electronic properties, and inferred bioactivity.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s bromine and chlorine substituents create a strong electron-deficient aromatic system, which may improve binding to electron-rich biological targets (e.g., ATP-binding pockets in kinases). This contrasts with methoxy or methyl groups in analogs like XCT790, which are electron-donating and may reduce binding affinity .
Bioactivity Insights from Analogs
- Chalcone Derivatives: Cardamonin (IC50 = 4.35 μM) and Compound 2j (IC50 = 4.70 μM) demonstrate that EWGs (Br, F) at para positions correlate with enhanced inhibitory activity.
- Cyanoenamide Derivatives: XCT790’s trifluoromethyl groups confer metabolic resistance, while the target compound’s bromine may increase lipophilicity, affecting membrane permeability. The diethylamide group in ’s compound likely improves solubility compared to the target’s unsubstituted amide .
Crystallographic and Conformational Data
- The target compound’s E-configuration ensures planarity, analogous to chalcones in , where dihedral angles between aromatic rings range from 7.14° to 56.26°. Planar conformations facilitate interactions with flat binding sites (e.g., DNA intercalation or enzyme active sites) .
- Crystallographic data for ’s triazole-containing compound (density = 1.405 g/cm³, monoclinic system) highlights the role of substituents in packing efficiency, a factor that may influence the target compound’s solid-state properties .
Biological Activity
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromo and a chlorophenyl moiety, contributing to its biological efficacy. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies indicate that compounds similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide demonstrate notable antimicrobial properties. For instance, several derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays reveal promising results, with some derivatives achieving low IC50 values, indicating potent enzyme inhibition. For example, one study reported IC50 values as low as 1.13 µM for urease inhibitors derived from similar structures .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 6.28 |
| Compound E | Urease | 1.13 |
The biological activity of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is likely attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins, facilitating its pharmacological effects .
- Inhibition of Pathways : The inhibition of the acetylcholinesterase enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide exhibited significant antibacterial activity against clinically relevant strains. The study utilized a series of synthesized compounds and assessed their Minimum Inhibitory Concentration (MIC) against various pathogens .
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds, revealing strong urease inhibition which could have implications in treating conditions like kidney stones and peptic ulcers . The study highlighted the potential for these compounds as therapeutic agents due to their low toxicity profiles and high efficacy.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and intermediate structures.
- HPLC : Monitor purity (>95%) and isolate intermediates.
- Mass Spectrometry (MS) : Validate molecular weights of intermediates .
Advanced: Which computational methods are suitable for modeling the compound’s interaction with biological targets, and how should binding free energy calculations be validated?
Answer:
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model electronic properties and optimize geometries .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases).
- Validation :
- Compare calculated binding energies with experimental IC50 values from enzyme inhibition assays.
- Use Molecular Dynamics (MD) simulations to assess stability of docked complexes .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and cyano group (C≡N stretch at ~2200 cm⁻¹ in IR).
- X-ray Crystallography : Resolve absolute configuration using SHELX software for data refinement .
- HPLC-PDA : Ensure purity (>98%) with a C18 column (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., bromo, methoxy) on bioactivity?
Answer:
Analog Synthesis : Replace bromo with fluoro or methoxy with ethoxy to assess electronic/steric effects.
In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays.
Data Analysis :
- Correlate substituent Hammett constants (σ) with IC50 values.
- Use ANOVA to identify statistically significant activity differences .
Q. Example SAR Table :
| Substituent (Position) | Electronic Effect | IC50 (μM) |
|---|---|---|
| Br (5) | Electron-withdrawing | 5.0 |
| OCH₃ (2) | Electron-donating | 7.2 |
| Cl (4) | Moderate EW | 6.5 |
Basic: What are the key considerations for designing in vitro assays to assess the compound’s anticancer potential?
Answer:
- Cell Lines : Use adherent lines (e.g., A549 for lung cancer) with passage numbers <20.
- Dose-Response Curves : Test 6–8 concentrations (0.1–100 μM) in triplicate.
- Controls : Include cisplatin as a positive control and DMSO vehicle controls.
- Endpoint Detection : Measure viability via ATP-based luminescence (CellTiter-Glo) .
Advanced: How can conflicting data on the compound’s efficacy across different biological models be reconciled?
Answer:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell doubling time and serum concentration.
- Orthogonal Assays : Confirm target engagement using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
- Mechanistic Studies : Perform RNA-seq to identify off-target pathways in resistant models .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to minimize oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What in silico approaches predict the compound’s metabolic pathways and potential toxic metabolites?
Answer:
- Metabolism Prediction : Use GLORYx or SwissADME to identify Phase I/II modification sites (e.g., CYP450-mediated oxidation).
- Toxicity Profiling : Employ Derek Nexus to flag structural alerts (e.g., nitro groups for mutagenicity).
- Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .
Basic: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) structures.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check R-factors (<5%) and Flack parameter for absolute configuration .
Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
